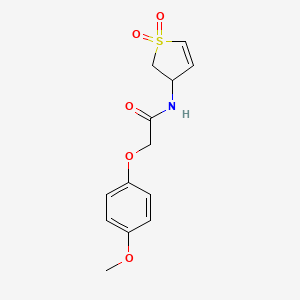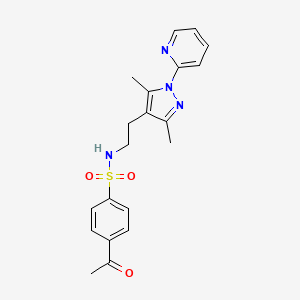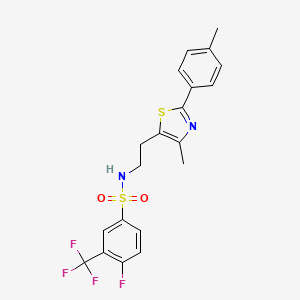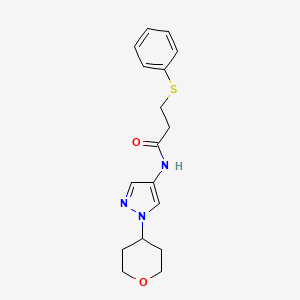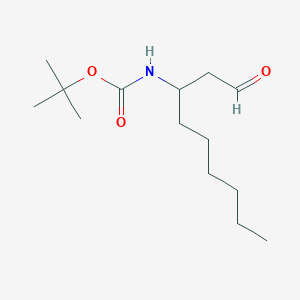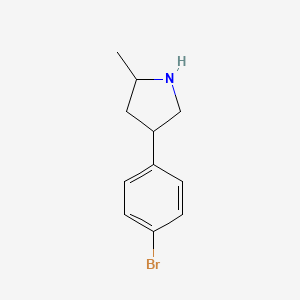
4-(4-Bromophenyl)-2-methylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound) and the functional groups present in it.
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes identifying the reactants and products, the type of reaction (for example, addition, substitution, or redox reaction), and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties include reactivity, flammability, and types of reactions the compound can undergo.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
4-(4-Bromophenyl)-2-methylpyrrolidine has shown potential in the field of antimicrobial and antifungal activities. For instance, compounds related to 4-(4-Bromophenyl)-2-methylpyrrolidine, such as 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, have exhibited significant in vitro inhibitory activities against a broad spectrum of fungi, making them potential candidates for fungicide development (Cvetković et al., 2019).
Anticonvulsant Activity
The compound has also been studied for its potential anticonvulsant properties. Related derivatives, such as 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, demonstrated protective effects in maximal electroshock seizure tests in rats, suggesting their utility in managing convulsions (Unverferth et al., 1998).
Bromodomain Inhibitors
Compounds such as 1-methyl-4-phenylpyrrolidin-2-one, which are structurally related to 4-(4-Bromophenyl)-2-methylpyrrolidine, have been used in the development of bromodomain inhibitors. These inhibitors are essential in the study of epigenetic modulations and have potential therapeutic applications in cancer treatment (Hilton-Proctor et al., 2020).
Electrodialysis Applications
In the field of electrodialysis, derivatives like 1-methylpyrrolidine have been used to enhance the stability and performance of anion exchange membranes. These membranes are crucial in processes like water desalination and wastewater treatment (Jiang et al., 2018).
Neuroprotection
Derivatives of 4-(4-Bromophenyl)-2-methylpyrrolidine have shown potential in neuroprotection. Compounds like 2R,4R-APDC have been effective in attenuating neuronal degeneration, indicating their potential use in treating neurodegenerative diseases (Battaglia et al., 1998).
Corrosion Inhibition
In the industrial sector, derivatives of 1-methylpyrrolidin-1-ium bromide have been evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas wells, demonstrating good inhibition efficiency and potential for industrial applications (Hegazy et al., 2016).
Catalytic Applications
Compounds related to 4-(4-Bromophenyl)-2-methylpyrrolidine, like 4-aminopyrrolidine-2-carboxylates, have been used as catalysts in asymmetric Michael additions of ketones to nitroalkenes. These catalysts are significant in organic synthesis and pharmaceutical manufacturing (Ruiz-Olalla et al., 2015).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a common source of this information.
Zukünftige Richtungen
Future directions could involve potential applications of the compound, further studies needed to understand its properties, or new methods of synthesizing it.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-2-methylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-8-6-10(7-13-8)9-2-4-11(12)5-3-9/h2-5,8,10,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAVEQAQWNRALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-methylpyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

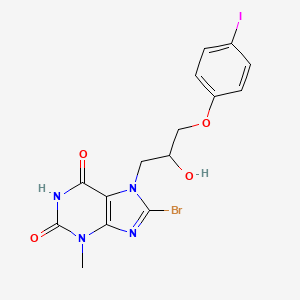
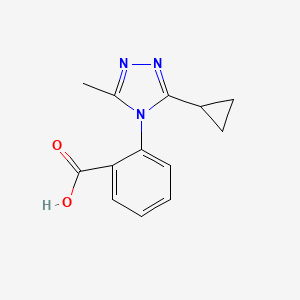
![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2864305.png)
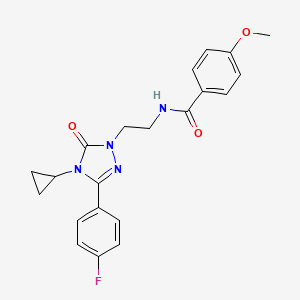
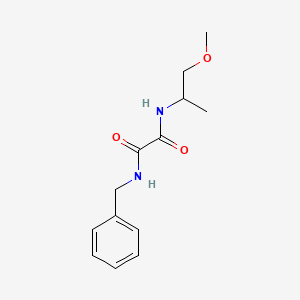
![N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride](/img/structure/B2864310.png)
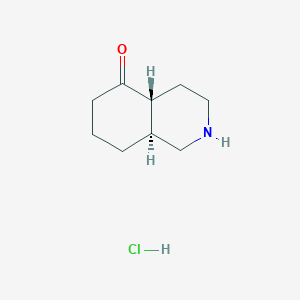
![N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide](/img/structure/B2864313.png)
![2,5-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thione](/img/structure/B2864315.png)
